1-(3,4-Dibromothiophen-2-yl)ethanone
Overview
Description
1-(3,4-Dibromothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H3Br2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two bromine atoms at the 3 and 4 positions of the thiophene ring and an ethanone group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Dibromothiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of thiophene derivatives. For instance, the bromination of 2-acetylthiophene using bromine in the presence of a catalyst such as iron(III) bromide can yield this compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of bromination .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product can be achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dibromothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 3,4-disubstituted thiophene derivatives.
Oxidation: Formation of 3,4-dibromothiophene-2-carboxylic acid.
Reduction: Formation of 1-(3,4-dibromothiophen-2-yl)ethanol.
Scientific Research Applications
1-(3,4-Dibromothiophen-2-yl)ethanone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of conductive polymers and organic semiconductors.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-(3,4-Dibromothiophen-2-yl)ethanone depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to enhance the conductivity and stability of polymers. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes or receptors .
Comparison with Similar Compounds
1-(3,4-Dibromothiophen-2-yl)ethanone can be compared with other similar compounds such as:
1-(3,4-Dichlorothiophen-2-yl)ethanone: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.
1-(3,4-Difluorothiophen-2-yl)ethanone: Fluorine atoms provide different electronic effects compared to bromine.
1-(3,4-Diiodothiophen-2-yl)ethanone: Iodine atoms result in different steric and electronic properties.
The uniqueness of this compound lies in its specific reactivity due to the presence of bromine atoms, which can participate in various substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(3,4-dibromothiophen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2OS/c1-3(9)6-5(8)4(7)2-10-6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIYNKNSROWNBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CS1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377506 | |
Record name | 1-(3,4-Dibromothiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57681-57-9 | |
Record name | 1-(3,4-Dibromothiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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